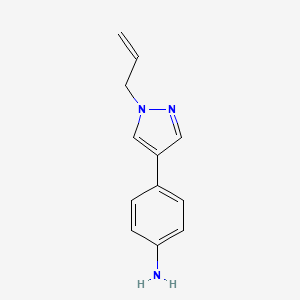
4-(1-Allyl-1h-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Allyl-1h-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-1h-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the allyl and aniline groups. One common method is the cycloaddition reaction of an alkyne with a hydrazine derivative to form the pyrazole ring. The allyl group can be introduced via an allylation reaction, and the aniline group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1-Allyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1-Allyl-1h-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Allyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The aniline group can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)aniline: Similar structure but lacks the allyl group.
4-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but has a methyl group instead of an allyl group.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Contains multiple pyrazole rings and a methyl group.
Uniqueness
4-(1-Allyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the allyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(1-prop-2-enylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h2-6,8-9H,1,7,13H2 |
InChI Key |
PVHBMJJZMLTJPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



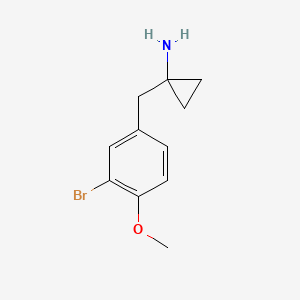

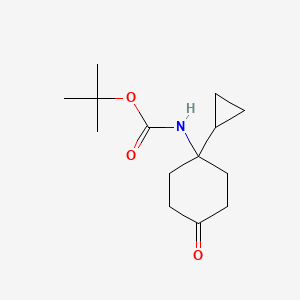
![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
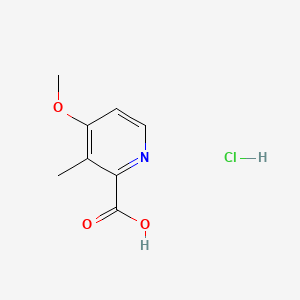



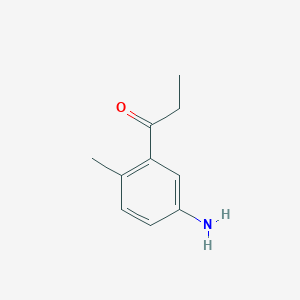

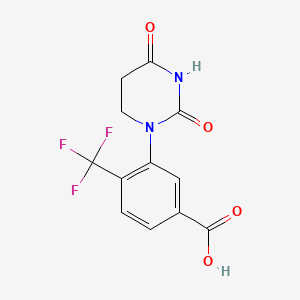
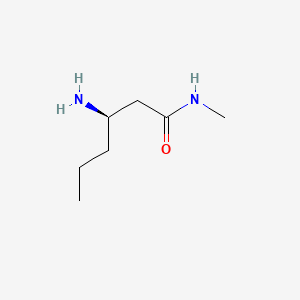
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
